

Application Notes and Protocols: N-Octanoyl-D15-glycine for Metabolic Flux Analysis

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Compound of Interest		
Compound Name:	N-Octanoyl-D15-glycine	
Cat. No.:	B12411517	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for elucidating the rates of metabolic reactions within biological systems. The use of stable isotope-labeled substrates allows researchers to trace the fate of atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism in health and disease.[1] **N-Octanoyl-D15-glycine** is a stable isotope-labeled tracer designed for studying fatty acid metabolism and its downstream pathways. The octanoyl moiety is perdeuterated (contains 15 deuterium atoms), making it a heavy tracer that can be readily detected by mass spectrometry. This allows for the precise tracking of the octanoyl group as it is metabolized by cells.

N-acylglycines are a class of metabolites formed by the conjugation of an acyl-CoA molecule with glycine. [2][3][4][5] Elevated levels of certain N-acylglycines in biological fluids can be indicative of inborn errors of metabolism, particularly those related to mitochondrial fatty acid β -oxidation. [3] By introducing **N-Octanoyl-D15-glycine** to a biological system, researchers can trace the pathways of medium-chain fatty acid metabolism, including its uptake, activation to Octanoyl-CoA, and subsequent conjugation with glycine.

This document provides detailed application notes and protocols for the use of **N-Octanoyl-D15-glycine** in metabolic flux analysis, aimed at researchers in academia and industry.



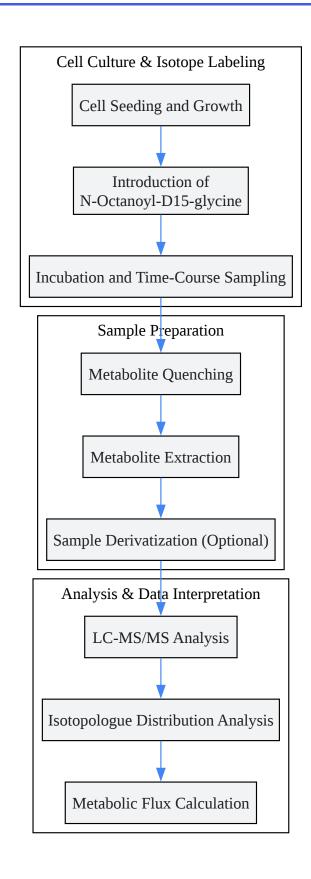
Applications

- Elucidation of Fatty Acid Metabolism: Tracing the metabolic fate of octanoate, a mediumchain fatty acid, through various pathways.
- Studying Mitochondrial Disorders: Investigating dysregulated fatty acid oxidation and acyl-CoA metabolism.
- Drug Discovery and Development: Assessing the effect of therapeutic agents on fatty acid metabolism.
- Biomarker Discovery: Identifying and quantifying novel metabolites derived from octanoate metabolism.

Experimental Workflow

The general workflow for a metabolic flux analysis experiment using **N-Octanoyl-D15-glycine** involves several key steps, from cell culture to data analysis.





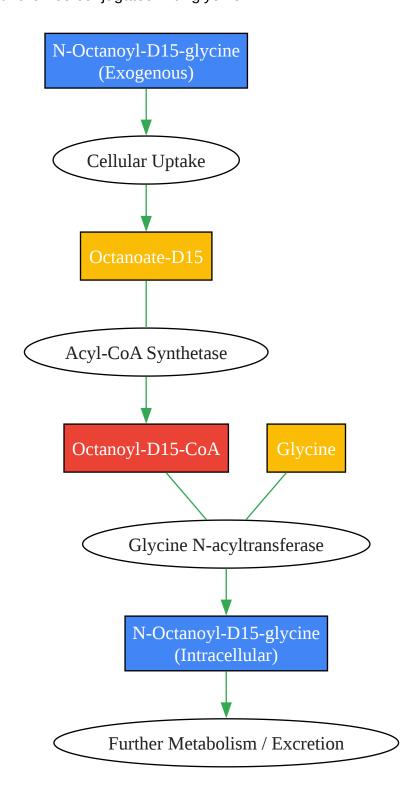
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Caption: General experimental workflow for MFA using **N-Octanoyl-D15-glycine**.



Metabolic Pathway of N-Octanoyl-glycine Formation

N-Octanoyl-D15-glycine is expected to be metabolized through pathways similar to endogenous medium-chain fatty acids. The deuterated octanoyl moiety is activated to its CoA thioester, which can then be conjugated with glycine.





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Caption: Proposed metabolic pathway for intracellular **N-Octanoyl-D15-glycine**.

Experimental Protocols Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

- Cell line of interest (e.g., HepG2, HEK293)
- Complete cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- N-Octanoyl-D15-glycine
- Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

- Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).
- Preparation of Labeling Medium:
 - Prepare a stock solution of N-Octanoyl-D15-glycine complexed with BSA. A general approach is to use a 4:1 molar ratio of the fatty acid to BSA.[6]
 - Warm the complete culture medium to 37°C.



- Add the N-Octanoyl-D15-glycine-BSA complex to the culture medium to the desired final concentration (e.g., 50-200 μM).
- · Isotope Labeling:
 - Aspirate the existing culture medium from the cells.
 - Wash the cells once with pre-warmed sterile PBS.
 - Add the prepared labeling medium to the cells.
 - Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

Metabolite Extraction

Materials:

- Ice-cold 0.9% NaCl solution
- · Ice-cold methanol
- Ice-cold water
- · Ice-cold chloroform
- Centrifuge capable of 4°C operation
- Internal Standard (e.g., N-Heptanoyl-glycine)

Procedure:

- · Quenching:
 - Place the culture plates on ice.
 - Aspirate the labeling medium.
 - Quickly wash the cells twice with ice-cold 0.9% NaCl.



Extraction:

- Add 1 mL of ice-cold 80% methanol containing the internal standard to each well (for a 6-well plate).
- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
- Transfer the supernatant containing the metabolites to a new tube.
- The sample can be dried under a stream of nitrogen and stored at -80°C until analysis.

LC-MS/MS Analysis

Instrumentation:

• Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).

Procedure:

- Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, such as 100 μ L of 50% methanol/water.
- · Chromatographic Separation:
 - Inject the sample onto a C18 reverse-phase column.
 - Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry Detection:
 - Operate the mass spectrometer in negative ion mode.
 - Use Multiple Reaction Monitoring (MRM) to detect the transition from the precursor ion of
 N-Octanoyl-D15-glycine to a specific product ion. The exact masses will depend on the



specific labeling pattern.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from an MFA experiment using **N-Octanoyl-D15-glycine**.

Table 1: LC-MS/MS Parameters for Target Analytes

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
N-Octanoyl-glycine (unlabeled)	200.1	74.0	15
N-Octanoyl-D15- glycine	215.2	74.0	15
N-Heptanoyl-glycine (Internal Standard)	186.1	74.0	15

Table 2: Hypothetical Time-Course of N-Octanoyl-D15-glycine Incorporation in Cultured Cells

Time Point (hours)	Intracellular N-Octanoyl-D15-glycine (pmol/10^6 cells)
0	0.0
1	15.2 ± 1.8
4	45.8 ± 5.3
8	78.1 ± 9.2
24	95.6 ± 11.4

Table 3: Hypothetical Metabolic Fluxes Calculated from Stable Isotope Labeling Data



Metabolic Flux	Control Cells (nmol/10^6 cells/hr)	Treated Cells (nmol/10^6 cells/hr)
Octanoate Uptake	12.5 ± 1.5	8.2 ± 0.9
Octanoyl-CoA Synthesis	11.8 ± 1.3	7.5 ± 0.8
N-Octanoyl-glycine Synthesis	2.1 ± 0.3	4.5 ± 0.6
β-oxidation of Octanoyl-CoA	9.7 ± 1.1	3.0 ± 0.4

Conclusion

N-Octanoyl-D15-glycine is a valuable tool for researchers studying fatty acid metabolism. The protocols and data presented here provide a framework for designing and executing metabolic flux analysis experiments using this stable isotope tracer. The ability to quantitatively track the metabolic fate of octanoate offers significant insights into cellular physiology and the mechanisms of metabolic diseases. The use of robust analytical techniques like LC-MS/MS ensures high sensitivity and specificity in the detection of labeled metabolites.[2]

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